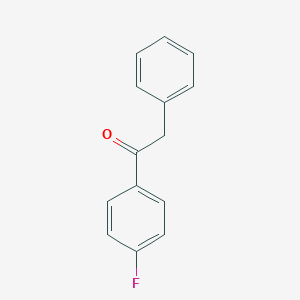

4'-Fluor-2-Phenylacetophenon

Übersicht

Beschreibung

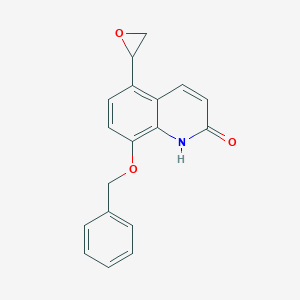

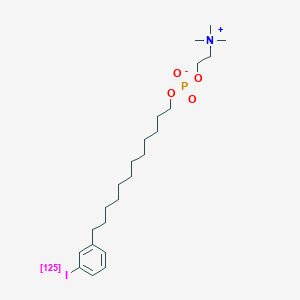

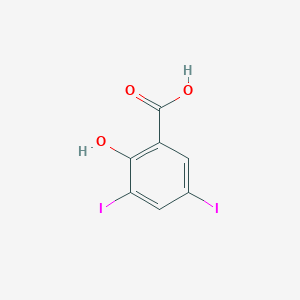

4'-Fluoro-2-phenylacetophenone, also known as 4'-Fluoro-2-phenylacetophenone, is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.

The exact mass of the compound 4'-Fluoro-2-phenylacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Fluoro-2-phenylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluoro-2-phenylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Katalyse

Diese Verbindung kann als Ligand in der Koordinationschemie wirken und Komplexe mit Metallen wie Palladium bilden. Diese Komplexe können als Katalysatoren in verschiedenen chemischen Reaktionen verwendet werden, einschließlich derer, die in der pharmazeutischen Synthese wichtig sind .

Antibiotikaforschung

Es gibt laufende Forschungen zu den antibiotischen Eigenschaften von Derivaten von 4'-Fluor-2-Phenylacetophenon. Neuartige Chalkone, die aus dieser Verbindung synthetisiert wurden, haben vielversprechende Ergebnisse gegen multiresistente Organismen gezeigt, was auf potenzielle Anwendungen bei der Bekämpfung von Antibiotikaresistenz hindeutet .

Antifungal Anwendungen

Einige Derivate von This compound haben signifikante antifungale Aktivitäten gezeigt. Dies eröffnet Möglichkeiten für seinen Einsatz bei der Entwicklung neuer Antimykotika, die aufgrund des Anstiegs resistenter Pilzstämme immer wichtiger werden .

Pharmakologische Forschung

Die strukturellen Merkmale von This compound ermöglichen die Synthese verschiedener Heterocyclen mit potenziellen pharmakologischen Aktivitäten. Seine Derivate werden auf eine breite Palette biologischer Eigenschaften untersucht, darunter Antitumor-, Antiviral-, Antiinflammatorische und Antikrebsaktivitäten .

Wirkmechanismus

Mode of Action

In Kornblum oxidation, the reaction uses iodine and dimethylsulfoxide and proceeds through the formation of arylglyoxal as the key intermediate . In C–H functionalization, the reaction requires a metal or metal-free catalyst and generates a radical intermediate in most cases .

Biochemical Pathways

They are also useful precursors in organic reactions due to their applications in the synthesis of many heterocyclic compounds .

Pharmacokinetics

23, a melting point of 83-84°C, and a boiling point of 3329±170°C . It is slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability and pharmacokinetics.

Biochemische Analyse

Molecular Mechanism

It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 4’-Fluoro-2-phenylacetophenone vary with different dosages in animal models. For instance, it has been shown to have significant antinociceptive effect at both 20 and 40 mg/kg doses

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Subcellular Localization

It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYKGCQUWKAFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312380 | |

| Record name | 4'-Fluoro-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-84-2 | |

| Record name | 347-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Fluoro-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-2-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(4-fluorophenyl)-2-phenylethanone in pharmaceutical synthesis?

A1: 1-(4-fluorophenyl)-2-phenylethanone serves as a crucial building block in the multi-step synthesis of Atorvastatin Calcium [, ]. This compound undergoes further chemical transformations to ultimately form the complex structure of Atorvastatin, highlighting its importance in the pharmaceutical industry.

Q2: How is 1-(4-fluorophenyl)-2-phenylethanone typically synthesized for pharmaceutical use?

A2: The synthesis of 1-(4-fluorophenyl)-2-phenylethanone can be achieved starting from readily available materials like benzeneacetic acid [] or phenylacetic acid []. Several reaction steps are involved, including chlorination, acylation, and bromination, ultimately leading to the desired compound.

Q3: Are there any analytical methods used to assess the quality of 1-(4-fluorophenyl)-2-phenylethanone during Atorvastatin production?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the content and purity of 1-(4-fluorophenyl)-2-phenylethanone []. This method allows manufacturers to ensure that the intermediate meets the required quality standards for pharmaceutical use.

Q4: What are the implications of impurities in 1-(4-fluorophenyl)-2-phenylethanone for Atorvastatin production?

A4: The presence of impurities in 1-(4-fluorophenyl)-2-phenylethanone can significantly impact the yield and purity of the final Atorvastatin product []. Therefore, stringent quality control measures are essential throughout the synthesis process to minimize impurities and ensure the production of safe and effective Atorvastatin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

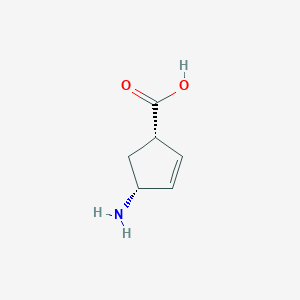

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)

![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)